molecular formula C17H14ClN5 B15235396 9-(2-Chlorophenyl)-6,13-dimethyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaene

9-(2-Chlorophenyl)-6,13-dimethyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaene

Cat. No.: B15235396
M. Wt: 323.8 g/mol
InChI Key: IMTGMMMWKSQSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-Chloro-phenyl)-1,6-dimethyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene is a complex organic compound that belongs to the class of azulene derivatives Azulene is a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties

Preparation Methods

The synthesis of 9-(2-Chloro-phenyl)-1,6-dimethyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield and cost-effectiveness.

Chemical Reactions Analysis

Scientific Research Applications

9-(2-Chloro-phenyl)-1,6-dimethyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(2-Chloro-phenyl)-1,6-dimethyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects . The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds to 9-(2-Chloro-phenyl)-1,6-dimethyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene include other azulene derivatives such as:

The uniqueness of 9-(2-Chloro-phenyl)-1,6-dimethyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene lies in its specific substituents and nitrogen-rich structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14ClN5

Molecular Weight

323.8 g/mol

IUPAC Name

9-(2-chlorophenyl)-6,13-dimethyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaene

InChI

InChI=1S/C17H14ClN5/c1-9-7-14-12(8-19-9)16(11-5-3-4-6-13(11)18)21-15-10(2)22-23-17(15)20-14/h3-8H,1-2H3,(H2,20,22,23)

InChI Key

IMTGMMMWKSQSKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)C(=NC3=C(NN=C3N2)C)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.